![molecular formula C20H22N2O3 B5437320 2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid
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Overview
Description
The investigation into compounds with morpholine moieties, such as "2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid," highlights the continuous interest in the development of novel molecules for their potential applications across various fields. Morpholine derivatives are particularly noted for their diverse chemical and biological properties, making them valuable in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
The synthesis of morpholine-related compounds often involves condensation reactions, cyclization, and functional group transformations. For example, a study detailed the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide through condensation and cyclization processes, demonstrating typical synthetic pathways for such molecules (Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using techniques like NMR, UV-VIS, and IR spectroscopy, along with X-ray crystallography. These methods provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions, essential for understanding its reactivity and properties. For instance, the structural characterization of related compounds has been facilitated using NMR and IR techniques, highlighting the importance of these methods in molecular analysis (Baul et al., 2009).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, including acid-base dissociations and tautomerism, influenced by the solvent composition and pH. These reactions are critical for understanding the compound's behavior in different environments and its potential functional applications. Azo-benzoic acids, for example, demonstrate azo-hydrazone tautomerism, a property that could be relevant to the compound of interest (Baul et al., 2009).
Mechanism of Action
Target of Action
A compound with a similar structure, n-[4-[4-(4-morpholinyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-4-[[3®-[(1-oxo-2-propen-1-yl)amino]-1-piperidinyl]methyl]-2-pyridinecarboxamide, is known to be an irreversible inhibitor of the menin-mll protein complex .
Mode of Action
The similar compound mentioned above acts as an irreversible inhibitor, suggesting that it might form a covalent bond with its target, leading to permanent inactivation .
Biochemical Pathways
The menin-mll protein complex, targeted by the similar compound, is involved in histone methylation, a key process in gene expression regulation .
Result of Action
The similar compound is used in the treatment of cancer, including lymphoma and leukemia, and autoimmune diseases , suggesting that it may have cytotoxic or immunomodulatory effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-morpholin-4-yl-5-[[(E)-3-phenylprop-2-enyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(24)18-15-17(8-9-19(18)22-11-13-25-14-12-22)21-10-4-7-16-5-2-1-3-6-16/h1-9,15,21H,10-14H2,(H,23,24)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALXHHPOPPCZHN-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC=CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC/C=C/C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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